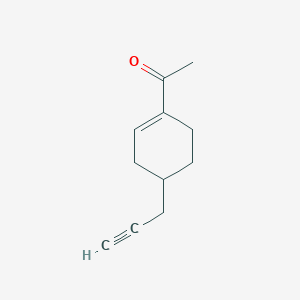
1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone, also known as PCE, is an organic compound that belongs to the family of cyclohexenones. PCE has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone is not well understood. However, studies have suggested that 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone may exert its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has also been reported to modulate the levels of neurotransmitters, such as dopamine and acetylcholine, in the brain.
Efectos Bioquímicos Y Fisiológicos
1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has been shown to possess anti-inflammatory, analgesic, and antipyretic effects in animal models. 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has also been reported to improve cognitive function and reduce oxidative stress in the brain. However, more studies are needed to fully understand the biochemical and physiological effects of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone is its easy synthesis, which makes it readily available for use in laboratory experiments. 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone also possesses interesting pharmacological properties, making it a promising candidate for drug development. However, one limitation of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone is its low solubility in water, which may hinder its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone. One direction is the investigation of the structure-activity relationship of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone and its analogs to identify more potent and selective compounds. Another direction is the exploration of the potential of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, the use of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone as a building block for the synthesis of novel organic materials with interesting properties can also be explored. Finally, more studies are needed to fully understand the biochemical and physiological effects of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone and its mechanism of action.
Métodos De Síntesis
The synthesis of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone can be achieved through several methods, including the reaction of propargyl alcohol with cyclohexanone in the presence of a strong base or the reaction of propargyl chloride with cyclohexanone in the presence of a base. The yield of 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents.
Aplicaciones Científicas De Investigación
1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has shown potential applications in various scientific fields. In medicinal chemistry, 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has been reported to possess anti-inflammatory, analgesic, and antipyretic properties. 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has also been investigated for its potential as a neuroprotective agent and for the treatment of Alzheimer's disease. In material science, 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has been used as a building block for the synthesis of novel organic materials with interesting properties, such as fluorescence and conductivity. In organic synthesis, 1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone has been used as a starting material for the synthesis of various natural products and pharmaceuticals.
Propiedades
Número CAS |
123405-90-3 |
|---|---|
Nombre del producto |
1-(4-Prop-2-ynyl-1-cyclohexenyl)-ethanone |
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
1-(4-prop-2-ynylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C11H14O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h1,7,10H,4-6,8H2,2H3 |
Clave InChI |
JKPKGEYKIZQJCO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCC(CC1)CC#C |
SMILES canónico |
CC(=O)C1=CCC(CC1)CC#C |
Sinónimos |
Ethanone, 1-[4-(2-propynyl)-1-cyclohexen-1-yl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



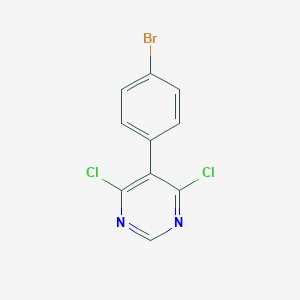
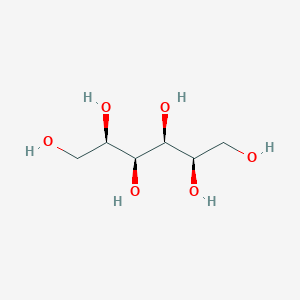
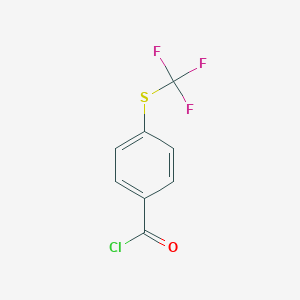
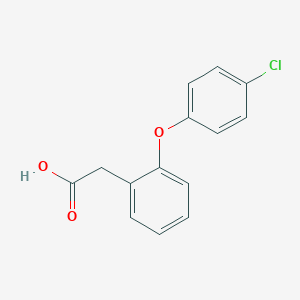
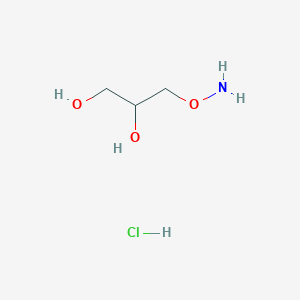
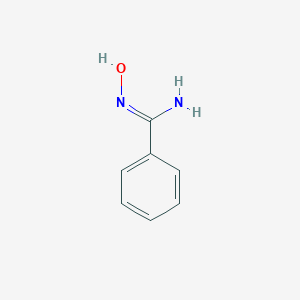
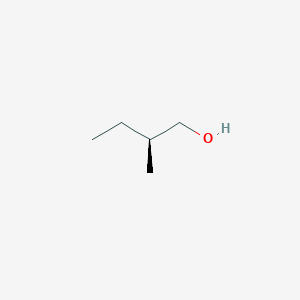
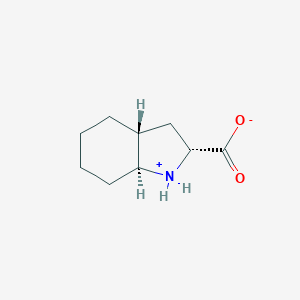
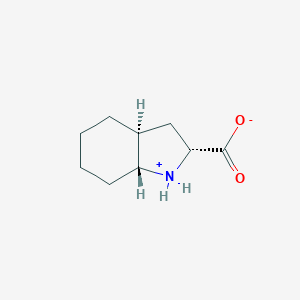
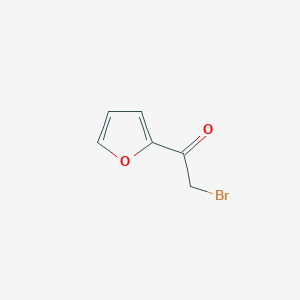
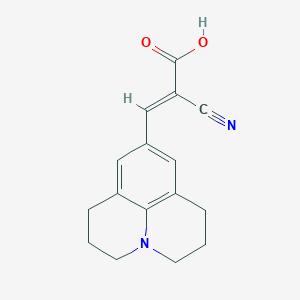
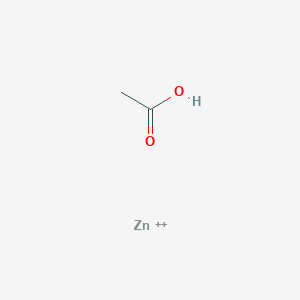
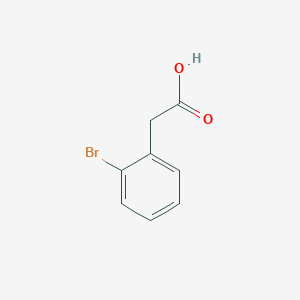
![N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride](/img/structure/B57244.png)